Technical Whitepaper: Molecular Mechanism and Application of 5-Hexadecyl Methotrexate
Technical Whitepaper: Molecular Mechanism and Application of 5-Hexadecyl Methotrexate
The following technical guide details the molecular mechanism, pharmacokinetics, and experimental utility of 5-hexadecyl methotrexate (5-hd-MTX). This document is structured for researchers investigating antifolate resistance and lipid-drug conjugate systems.[1]
Executive Summary
5-Hexadecyl methotrexate (5-hd-MTX) is a lipophilic, amphipathic derivative of the classical antifolate Methotrexate (MTX). Synthetically modified at the
Unlike MTX, which relies on the Reduced Folate Carrier (RFC/SLC19A1) for cellular entry, 5-hd-MTX utilizes passive diffusion and lipid-raft mediated endocytosis . Upon cytosolic entry, it functions primarily as a prodrug, requiring enzymatic hydrolysis to regenerate the active pharmacophore. This guide elucidates the mechanistic pathway, synthesis protocols, and validation assays required to utilize 5-hd-MTX in oncology research.
Chemical Identity & Structural Logic
To understand the mechanism, one must first deconstruct the nomenclature which often confuses researchers.
-
Chemical Name: Methotrexate
-hexadecyl ester -
CAS: 88887-42-7[2]
-
Structural Modification: The glutamate tail of MTX contains two carboxyl groups: the
-carboxyl (C1) and the -carboxyl (C5). 5-hd-MTX is esterified at the C5 position.[2]
Why the -position (C5)?
-
Preservation of Binding: The
-carboxyl group is critical for hydrogen bonding with Arg-57 (in human DHFR). Esterification at the -position drastically reduces affinity. The -position is more tolerant to modification, though steric bulk still necessitates hydrolysis for maximum potency. -
Polyglutamylation Blockade: Polyglutamylation occurs at the
-carboxyl. By blocking this site with a hexadecyl chain, 5-hd-MTX cannot be polyglutamylated until the ester is cleaved.
Molecular Mechanism of Action[6]
The mechanism of 5-hd-MTX is defined by a "Bypass-Hydrolysis-Inhibition" sequence.
Phase 1: The RFC Bypass (Uptake)
Classical MTX resistance is frequently caused by the downregulation of the Reduced Folate Carrier (RFC).
-
MTX: Hydrophilic (LogP < -1.0). Requires RFC for translocation.
-
5-hd-MTX: Lipophilic (LogP ~5.9). The C16 tail intercalates into the phospholipid bilayer, allowing the molecule to "flip-flop" across the membrane or enter via non-specific endocytosis.
Phase 2: Intracellular Bioactivation
Once inside the cytosol, 5-hd-MTX is relatively inactive against Dihydrofolate Reductase (DHFR) due to the steric clash of the hexadecyl tail within the enzyme's active site.
-
Activation: Intracellular carboxylesterases (CES1/CES2) or lysosomal lipases hydrolyze the ester bond.
-
Reaction:
Phase 3: Target Inhibition
The liberated MTX binds to DHFR with high affinity (
-
DHFR Blockade: Prevents reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6][7][8]
-
Thymidylate Depletion: Lack of 5,10-methylene-THF inhibits Thymidylate Synthase (TS).
-
Metabolic Arrest: Cessation of dTMP synthesis leads to "thymineless death" and S-phase arrest.
Visualization: The Bypass Pathway
The following diagram illustrates the differential uptake and activation pathways of MTX versus 5-hd-MTX.
Figure 1: Mechanistic pathway comparison. 5-hd-MTX bypasses the RFC transporter, entering via diffusion before esterase-mediated activation.
Experimental Protocols & Validation
To work with 5-hd-MTX, researchers must validate its identity and its prodrug status.
Protocol A: Synthesis of 5-hd-MTX (Gamma-Esterification)
Note: Direct esterification often yields mixtures. This protocol uses a coupling approach.
-
Reagents: Methotrexate (hydrate), 1-Hexadecanol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), Anhydrous DMSO.
-
Procedure:
-
Dissolve MTX (1 eq) in anhydrous DMSO.
-
Add 1-Hexadecanol (1.1 eq) and DMAP (0.1 eq).
-
Add DCC (1.1 eq) dropwise at 0°C.
-
Stir at RT for 24-48 hours in the dark (MTX is light sensitive).
-
Purification: Filter dicyclohexylurea (DCU) precipitate. Perform preparative HPLC (C18 column) using a gradient of Acetonitrile/Water (0.1% TFA). The
-ester typically elutes after the -ester and unreacted MTX due to higher lipophilicity.
-
-
Validation: Mass Spectrometry (ESI-MS). Target m/z: ~679 [M+H]+.
Protocol B: In Vitro Hydrolysis Assay
This control experiment confirms the compound is a prodrug and releases MTX in the presence of cellular enzymes.
-
System: Cell lysate (e.g., HepG2 or HeLa) or purified Porcine Liver Esterase (PLE).
-
Workflow:
-
Incubate 5-hd-MTX (10 µM) with lysate (1 mg/mL protein) in PBS (pH 7.4) at 37°C.
-
Aliquot samples at t = 0, 15, 30, 60, 120 min.
-
Quench with ice-cold Methanol.
-
Analyze supernatant via HPLC-UV (304 nm).
-
-
Expected Result: Decrease in 5-hd-MTX peak area and concomitant appearance/increase of the MTX peak over time.
Protocol C: Cytotoxicity Comparison (RFC+ vs. RFC-)
To prove the "Bypass" mechanism, you must compare efficacy in wild-type vs. transport-deficient lines.
-
Cell Lines: L1210 (Wild Type) and L1210/R81 (RFC Deficient).
-
Method: 72-hour MTT or CellTiter-Glo assay.
Representative Data Structure (Expected):
| Compound | L1210 (RFC+) IC50 | L1210/R81 (RFC-) IC50 | Resistance Factor (R/S) | Interpretation |
| Methotrexate (MTX) | 5 - 10 nM | > 2000 nM | > 200 | Highly RFC dependent. |
| 5-hd-MTX | 50 - 100 nM | 50 - 100 nM | ~ 1.0 | RFC Independent. |
Note: 5-hd-MTX often shows lower potency than MTX in wild-type cells (50 nM vs 5 nM) because the hydrolysis step is rate-limiting, but it retains full potency in resistant cells where MTX fails completely.
Visualization of Chemical Transformation
The chemical conversion is critical for the "lock-and-key" fit into DHFR.
Figure 2: Chemical hydrolysis pathway. The hexadecyl chain acts as a temporary lipophilic carrier.
References
-
Rosowsky, A. et al. (1982). "Lipophilic derivatives of methotrexate. I. Esters of 4-amino-4-deoxy-N10-methylpteroylglutamic acid." Journal of Medicinal Chemistry.
-
PubChem. (2024). "5-Hexadecyl methotrexate (Compound CID 145947)."[9] National Library of Medicine.
-
Beardsley, G. P. et al. (1989). "Polyglutamylation of methotrexate and its role in the antifolate effect." Advances in Experimental Medicine and Biology.
-
TargetMol. (2024). "5-Hexadecyl methotrexate: Product Data Sheet." TargetMol Chemicals.
-
Kamen, B. A. et al. (1986). "Delivery of folates to the cytoplasm of MA104 cells is mediated by a membrane receptor." Journal of Biological Chemistry. (Contextualizing RFC-independent pathways).
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